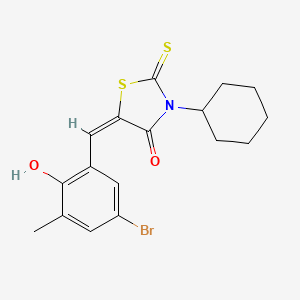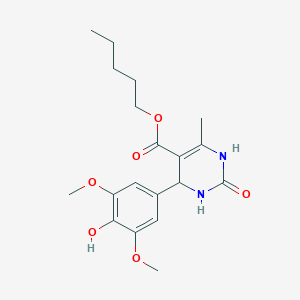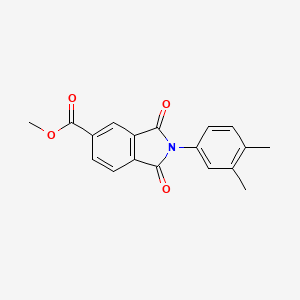![molecular formula C22H23ClN2O3 B11622987 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622987.png)
5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-clorofenil)-1-[2-(dimetilamino)etil]-3-hidroxi-4-(4-metilbenzoil)-2,5-dihidro-1H-pirrol-2-ona es un compuesto orgánico complejo con una estructura única que incluye un grupo clorofenil, un grupo dimetilaminoetil, un grupo hidroxilo y un grupo metilbenzoil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(4-clorofenil)-1-[2-(dimetilamino)etil]-3-hidroxi-4-(4-metilbenzoil)-2,5-dihidro-1H-pirrol-2-ona típicamente involucra múltiples pasos, incluyendo la formación de compuestos intermedios. El proceso a menudo comienza con la preparación de la estructura central de pirrol-2-ona, seguida de la introducción de los grupos clorofenil, dimetilaminoetil, hidroxilo y metilbenzoil a través de diversas reacciones químicas. Las condiciones de reacción específicas, como la temperatura, la presión y el uso de catalizadores, se controlan cuidadosamente para garantizar que se obtenga el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar síntesis a gran escala utilizando equipos automatizados y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como la extracción con solventes, la cristalización y la purificación para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(4-clorofenil)-1-[2-(dimetilamino)etil]-3-hidroxi-4-(4-metilbenzoil)-2,5-dihidro-1H-pirrol-2-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El grupo carbonilo en la parte metilbenzoil se puede reducir a un alcohol.
Sustitución: El grupo clorofenil puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio) y nucleófilos (por ejemplo, metóxido de sodio). Las condiciones de reacción como la temperatura, el solvente y el pH se optimizan para lograr la transformación deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la reducción del grupo carbonilo puede producir un alcohol.
Aplicaciones Científicas De Investigación
5-(4-clorofenil)-1-[2-(dimetilamino)etil]-3-hidroxi-4-(4-metilbenzoil)-2,5-dihidro-1H-pirrol-2-ona tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se puede estudiar por su posible actividad biológica e interacciones con biomoléculas.
Medicina: La investigación puede explorar su potencial como agente terapéutico o su papel en el desarrollo de fármacos.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como precursor en procesos de fabricación química.
Mecanismo De Acción
El mecanismo de acción de 5-(4-clorofenil)-1-[2-(dimetilamino)etil]-3-hidroxi-4-(4-metilbenzoil)-2,5-dihidro-1H-pirrol-2-ona involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y llevando a diversos efectos biológicos. Las vías y los objetivos exactos dependen del contexto específico de su uso y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- 5-(4-clorofenil)-4-(4-metilbenzoil)oxolano-2,3-diona
- 5-(4-clorofenil)-1-[2-(dimetilamino)etil]-3-hidroxi-4-(4-metilbenzoil)-2,5-dihidro-1H-pirrol-2-ona
Singularidad
En comparación con compuestos similares, 5-(4-clorofenil)-1-[2-(dimetilamino)etil]-3-hidroxi-4-(4-metilbenzoil)-2,5-dihidro-1H-pirrol-2-ona destaca por su combinación única de grupos funcionales, que confieren reactividad química específica y potencial actividad biológica. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C22H23ClN2O3 |
|---|---|
Peso molecular |
398.9 g/mol |
Nombre IUPAC |
(4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23ClN2O3/c1-14-4-6-16(7-5-14)20(26)18-19(15-8-10-17(23)11-9-15)25(13-12-24(2)3)22(28)21(18)27/h4-11,19,26H,12-13H2,1-3H3/b20-18+ |
Clave InChI |
FXOWEBIYZDYCTR-CZIZESTLSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)/O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-(4-Bromophenyl)furan-2-yl]-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B11622911.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622919.png)
![4,4'-({4-[(4-bromobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11622931.png)

![1-[6-(Azepan-1-yl)-5-nitropyrimidin-4-yl]azepane](/img/structure/B11622952.png)
![(5E)-1-(3,5-dimethylphenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11622953.png)
![ethyl (3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B11622955.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11622961.png)
![2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11622962.png)
![(5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11622965.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}urea](/img/structure/B11622970.png)

![Dimethyl 2,2'-[(1,6-dioxohexane-1,6-diyl)diimino]bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B11622978.png)

